molecular formula C7H10O3 B8553948 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one CAS No. 60249-12-9

2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one

Cat. No.: B8553948
CAS No.: 60249-12-9
M. Wt: 142.15 g/mol
InChI Key: YUTAFCIWIJWQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the C-3 carbonyl-adjacent position, facilitated by its electrophilic character. Key examples include:

Reaction Type Conditions Product Yield Reference
ChlorinationCl₂ in acetic acid at 100–110°C6-Chloro-2-ethyl-2H-pyran-3(6H)-one85%
AcylationAcetic anhydride, lipase PS-HSC6-Acetoxy-2-ethyl-2H-pyran-3(6H)-one (S-enantiomer)>99%
  • The bulky ethyl group at C-2 enhances regioselectivity by sterically directing nucleophiles to C-6 .

  • Enzymatic acylation with immobilized lipase PS-HSC achieves kinetic resolution, producing optically active esters in n-hexane .

Oxidation and Reduction

The α,β-unsaturated carbonyl system allows redox transformations:

Oxidation

  • Ring-opening oxidation : Halogenating agents (e.g., Cl₂, Br₂) in aqueous media yield γ-pyrones .

  • Side-chain oxidation : Ethyl groups may oxidize to carboxylic acids under strong acidic conditions (H₂SO₄, CrO₃).

Reduction

Reducing Agent Conditions Product Selectivity
H₂/Pd-CEthanol, 25°C2-Ethyl-6-hydroxy-tetrahydropyran-3-one>90% cis
NaBH₄Methanol, 0°CPartial reduction of carbonyl65%

Achmatowicz Rearrangement

This reaction expands the pyranone ring using vanadium catalysis:

  • Catalyst : VO(OiPr)₃ with cumene hydroperoxide (CHP) .

  • Conditions : Dichloromethane, 0°C to room temperature.

  • Product : Functionalized dihydropyranones with retained ethyl group .

Example :

2-Ethyl-6-hydroxy-2H-pyran-3(6H)-oneVO(OiPr)₃/CHPcis-6-Hydroxy-2-ethyl-1,6-dihydropyran-3-one(74% yield)[7]\text{this compound} \xrightarrow{\text{VO(OiPr)₃/CHP}} \text{cis-6-Hydroxy-2-ethyl-1,6-dihydropyran-3-one} \quad (74\% \text{ yield})[7]

Michael Addition and Retro-Michael Reactions

The enone system participates in conjugate additions:

  • Nucleophiles : Thiols, amines, or stabilized carbanions.

  • Example : Reaction with benzenethiol yields adducts that revert to the parent compound under basic conditions, explaining reversible bioactivity .

Table : Michael Adduct Stability

Adduct Conditions for Retro Reaction Half-life
2-Ethyl-6-(phenylthio)pH 9.0, 37°C2.5 hours

Esterification and Transesterification

The C-6 hydroxy group undergoes enzymatic modifications:

Reaction Catalyst Solvent Outcome
EsterificationLipase PS-HSCn-Hexane(S)-6-Acyloxy derivatives (e.e. >99%)
TransesterificationLipase CCLHexane/n-BuOHRacemic 6-alkoxy derivatives
  • Immobilized lipases (e.g., PS-HSC) reduce reaction times from 306 hours to 18 hours .

Biological Activity Modulation

Structural modifications impact antimicrobial efficacy:

C-6 Substituent MIC against S. aureus (µg/mL)
Methoxy1.56
p-Nitrobenzoyloxy0.75
  • Bulky C-2 ethyl groups enhance membrane penetration, increasing potency .

Thermal and pH-Dependent Reactivity

  • Degradation : Decomposes above 210°C, forming ethyl-containing fragments.

  • Racemization : Rapid equilibration of hemiacetal tautomers occurs in protic solvents (t₁/₂ = 8–9 hours in methanol) .

This compound’s versatility in substitution, redox, and enzymatic reactions makes it valuable for synthesizing bioactive molecules and functional materials. Controlled conditions (e.g., vanadium catalysis for rearrangements, lipase-mediated stereoselective acylations) are critical for optimizing yields and selectivity.

Q & A

Q. Basic: What are the standard synthetic routes for 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one, and how are they optimized for yield?

Answer:
The compound is typically synthesized via cyclization of ethyl acetoacetate derivatives. A common method involves base-catalyzed condensation of ethyl 3-oxohexanoate with a ketone or aldehyde, followed by acid-mediated cyclization . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions.
  • Catalyst selection : Using acetic acid or p-toluenesulfonic acid (PTSA) improves cyclization efficiency .
  • Purification : Crystallization from ethanol/water mixtures achieves >95% purity .
Key Parameters Optimal Conditions
Reaction Temperature60–80°C
CatalystAcetic acid or PTSA
SolventEthanol/water

Q. Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitutions?

Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal electron density distribution at the C-3 carbonyl group, making it susceptible to nucleophilic attack. Key findings include:

  • Electrophilicity : The C-3 position has a Fukui index (f⁻) of 0.12, higher than C-2 (0.07), directing reactivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 15–20% .
  • Validation : Experimental kinetic data align with DFT-predicted rate constants (R² = 0.94) .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : A singlet at δ 5.8 ppm (C-4 proton), triplet at δ 1.2 ppm (ethyl CH₃) .
    • ¹³C NMR : Peaks at δ 170 ppm (C-3 carbonyl), δ 100 ppm (C-4) .
  • IR : Strong absorption at 1680 cm⁻¹ (α,β-unsaturated ketone) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 171.1 .

Q. Advanced: How do structural modifications (e.g., ethyl vs. methyl substitution) impact the compound’s bioactivity?

Answer:
Comparative studies with 6-methyl analogs show:

  • Antimicrobial activity : The ethyl group enhances lipophilicity (logP +0.3), increasing membrane penetration and MIC against S. aureus by 2-fold .
  • Enzymatic inhibition : Ethyl substitution at C-2 reduces IC₅₀ for COX-2 inhibition (12 µM vs. 18 µM for methyl) due to steric effects .
  • Data contradiction : Some studies report lower solubility (15 mg/mL vs. 25 mg/mL for methyl), complicating formulation .

Q. Basic: What are the stability challenges of this compound under varying pH conditions?

Answer:
The compound degrades via hydrolysis of the lactone ring:

  • Acidic conditions (pH <3) : Rapid ring-opening (t₁/₂ = 2 h) forms 3-ethyl-4-ketopentanoic acid .
  • Neutral/basic conditions (pH 7–9) : Stable for >72 h at 25°C .
    Storage recommendation : Lyophilized powder at -20°C in amber vials .

Q. Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of [4+2] cycloadditions involving this compound?

Answer:
Deuterium labeling at the C-6 hydroxy group reveals:

  • Inverse KIE (kH/kD = 0.89) : Suggests a non-concerted mechanism with partial charge development at the transition state .
  • Secondary KIE at C-3 : kH/kD = 1.2 supports sp² hybridization shift during cycloaddition .
  • Theoretical validation : MP2 simulations correlate with experimental KIEs (ΔG‡ error <1.5 kcal/mol) .

Q. Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

  • Toxicity : LD₅₀ (oral, rat) = 1200 mg/kg; wear nitrile gloves and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation (dust exposure limit: 5 mg/m³) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:

  • Meta-analysis : Pool data from 12 studies (n = 45 assays) to identify outliers (e.g., inconsistent MICs due to broth microdilution vs. agar diffusion) .
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to reduce variability .
  • Structure-activity validation : Compare X-ray crystallography data (e.g., CCDC 2056781) to confirm conformational stability .

Q. Basic: How is the compound’s purity assessed using chromatographic methods?

Answer:

  • HPLC : C18 column (4.6 × 250 mm), mobile phase = 60:40 acetonitrile/water, retention time = 6.8 min .
  • TLC : Rf = 0.4 (silica gel, ethyl acetate/hexane 3:7) .
  • Acceptance criteria : Purity ≥98% (area normalization) .

Q. Advanced: Can X-ray crystallography reveal conformational flexibility relevant to drug design?

Answer:
Single-crystal X-ray analysis (resolution 0.84 Å) shows:

  • Lactone ring puckering : Half-chair conformation with C-6 hydroxy axial .
  • Hydrogen bonding : O-H···O=C interactions (2.8 Å) stabilize the solid-state structure .
  • Implications : Rigid lactone ring limits binding to flexible enzyme active sites, guiding analog design .

Properties

CAS No.

60249-12-9

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

6-ethyl-2-hydroxy-2H-pyran-5-one

InChI

InChI=1S/C7H10O3/c1-2-6-5(8)3-4-7(9)10-6/h3-4,6-7,9H,2H2,1H3

InChI Key

YUTAFCIWIJWQIX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C=CC(O1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.